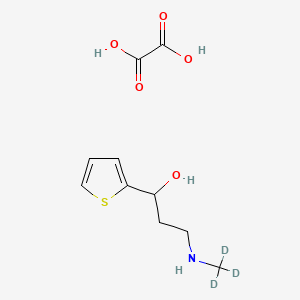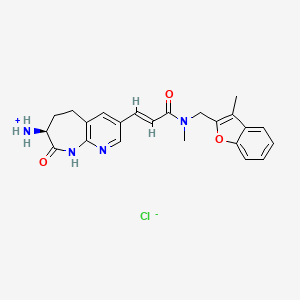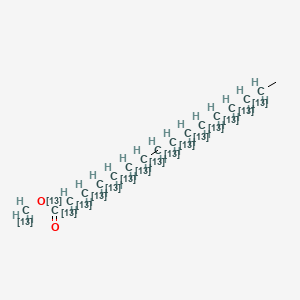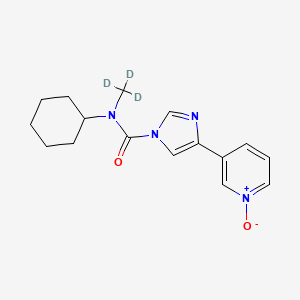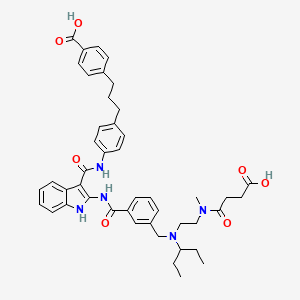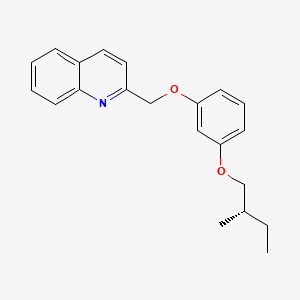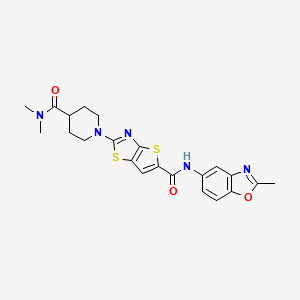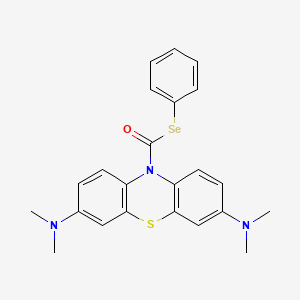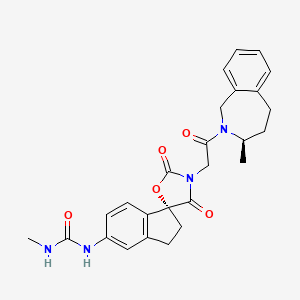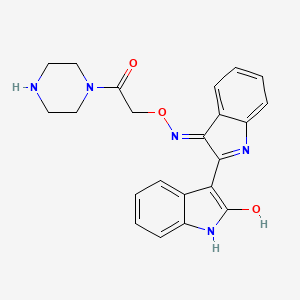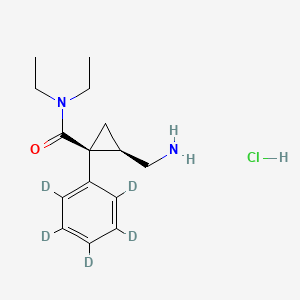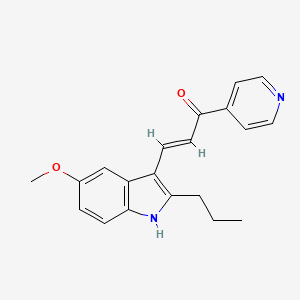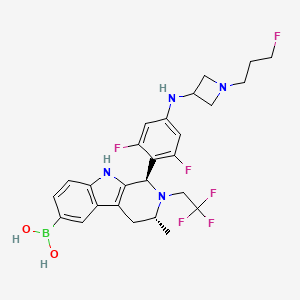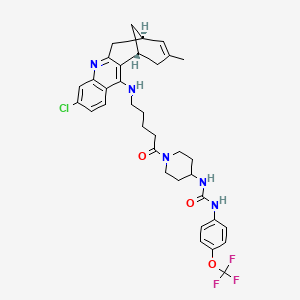
sEH/AChE-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sEH/AChE-IN-4 is a potent dual inhibitor of soluble epoxide hydrolase and acetylcholinesterase. This compound has shown significant potential in crossing the blood-brain barrier, making it a promising candidate for neurological research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sEH/AChE-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
sEH/AChE-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxide derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
sEH/AChE-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored as a potential therapeutic agent for neurological disorders, including Alzheimer’s disease.
Industry: Utilized in the development of new drugs and chemical products
Mechanism of Action
sEH/AChE-IN-4 exerts its effects by inhibiting the activity of soluble epoxide hydrolase and acetylcholinesterase. This dual inhibition leads to increased levels of epoxyeicosatrienoic acids and acetylcholine, which have anti-inflammatory and neuroprotective effects. The compound interacts with specific molecular targets and pathways involved in neuroinflammation and memory impairment .
Comparison with Similar Compounds
Similar Compounds
sEH/AChE-IN-3: Another dual inhibitor with similar properties but different potency and selectivity profiles.
C547: A slow-binding reversible inhibitor of acetylcholinesterase with long-lasting action.
Uniqueness
sEH/AChE-IN-4 stands out due to its high potency, ability to cross the blood-brain barrier, and dual inhibition mechanism. These features make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C35H39ClF3N5O3 |
|---|---|
Molecular Weight |
670.2 g/mol |
IUPAC Name |
1-[1-[5-[[(1R,13R)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-yl]amino]pentanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C35H39ClF3N5O3/c1-21-16-22-18-23(17-21)32-30(19-22)43-29-20-24(36)5-10-28(29)33(32)40-13-3-2-4-31(45)44-14-11-26(12-15-44)42-34(46)41-25-6-8-27(9-7-25)47-35(37,38)39/h5-10,16,20,22-23,26H,2-4,11-15,17-19H2,1H3,(H,40,43)(H2,41,42,46)/t22-,23+/m1/s1 |
InChI Key |
VPHLBLQNXMWQOL-PKTZIBPZSA-N |
Isomeric SMILES |
CC1=C[C@@H]2C[C@H](C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F |
Canonical SMILES |
CC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


